molecular formula C15H16FN3O3S B2580168 2-(4-fluorophenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone CAS No. 2034445-49-1

2-(4-fluorophenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2580168
CAS No.: 2034445-49-1
M. Wt: 337.37
InChI Key: CLNRANKVBMNEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-fluorophenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone features a 4-fluorophenyl group attached to an ethanone scaffold, which is further linked to a 3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine moiety. This structure combines a fluorinated aromatic system with a sulfonylated azetidine ring, a configuration that may enhance metabolic stability and binding affinity in pharmacological contexts.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S/c1-18-7-6-17-15(18)23(21,22)13-9-19(10-13)14(20)8-11-2-4-12(16)5-3-11/h2-7,13H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNRANKVBMNEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone , identified by its CAS number 915920-84-2, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, molecular interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H15FN2O2SC_{14}H_{15}FN_2O_2S, with a molecular weight of approximately 286.35 g/mol. The structure features a 4-fluorophenyl group and an imidazole moiety, which are often associated with diverse biological activities.

PropertyValue
Molecular FormulaC14H15FN2O2S
Molecular Weight286.35 g/mol
CAS Number915920-84-2
Density1.327 g/cm³
Boiling Point387.3 °C
Flash Point188 °C

Antimicrobial Activity

Recent studies have indicated that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to inhibit bacterial growth effectively, suggesting that the imidazolyl component in this compound may contribute to similar effects. Research has demonstrated that modifications in the side chains can enhance the antimicrobial efficacy against various pathogens .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been noted that similar compounds with imidazole and sulfonyl groups can induce apoptosis in cancer cells. A study highlighted that compounds with a similar structure exhibited cytotoxic effects on tumorigenic cell lines, indicating a promising avenue for cancer treatment .

GABA-A Receptor Modulation

Compounds with structural similarities to This compound have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor. This modulation is crucial for developing anxiolytic and sedative medications. Research indicates that the presence of a fluorine atom enhances metabolic stability and receptor affinity .

Study 1: Antimicrobial Efficacy

In a controlled study, derivatives of imidazole were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial counts, with the most effective derivatives containing sulfonamide groups similar to those found in our compound. The study concluded that structural modifications could lead to enhanced antimicrobial activity.

Study 2: Cytotoxicity Against Cancer Cells

A series of experiments evaluated the cytotoxic effects of various imidazole derivatives on human breast cancer cell lines (MCF-7). The results indicated that compounds with sulfonamide substitutions showed increased apoptosis rates compared to controls, suggesting that This compound may exhibit similar anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Imidazole Derivatives with Fluorophenyl Substituents
  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives (e.g., compound 2 in and ): These compounds lack the azetidine-sulfonyl group but share the 4-fluorophenyl-imidazole core. Synthesized via condensation of 4-fluorobenzaldehyde with diamine precursors, yielding high purity (92% yield) and moderate Rf values (0.65–0.85) .
  • 2-{[1-Benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-[5-(1-pyrrolidinylcarbonyl)-1H-pyrrol-3-yl]ethanone (): Features a benzyl-protected imidazole with a 4-fluorophenyl group and a thioether-linked ethanone. The sulfanyl (-S-) linker contrasts with the sulfonyl (-SO₂-) group in the target compound, which may alter electronic properties and oxidative stability .
Sulfonyl-Containing Heterocycles
  • Triazole derivatives with phenylsulfonyl groups (): Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone. Replaces the azetidine ring with a triazole, maintaining the sulfonyl group. Reported melting points range from 132°C to 230°C, suggesting thermal stability comparable to the target compound .
  • 1-(4-Biphenylyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone (): Contains a biphenyl-azetidine hybrid with a sulfanyl group.

Pharmacological and Physicochemical Properties

Antifungal Activity
  • Sertaconazole (): A structurally related imidazole-ethanone derivative with a dichlorophenyl group and oxime moiety. Exhibits potent antimycotic activity, highlighting the role of the imidazole-ethanone scaffold in targeting fungal enzymes .
  • Target Compound : The 4-fluorophenyl and sulfonyl-azetidine groups may enhance lipophilicity and membrane penetration, though direct activity data are unavailable.
Physicochemical Data
Compound Melting Point (°C) LogP (Predicted) Solubility Reference
Benzimidazole derivatives 132–230 2.1–3.5 Low in water
Sulfonylated Triazoles 145–210 3.0–4.2 Moderate in DMSO
Target Compound (Hypothetical) ~180–220 2.8–3.8 Low to moderate N/A

Note: The sulfonyl group in the target compound may improve water solubility relative to non-sulfonylated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.